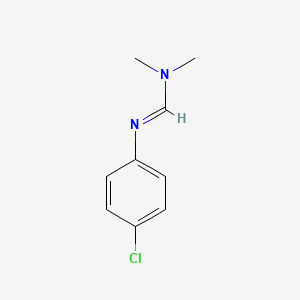

N'-(4-chlorophenyl)-N,N-dimethylmethanimidamide

Description

N'-(4-chlorophenyl)-N,N-dimethylmethanimidamide (CAS: 2103-46-0) is a substituted formamidine derivative with the molecular formula C₉H₁₁ClN₂ and a molecular weight of 182.65 g/mol. Structurally, it consists of a methanimidamide backbone (N,N-dimethyl group) attached to a 4-chlorophenyl ring. This compound is part of a broader class of formamidines, which are characterized by their N-C=N functional group and diverse pharmacological and agrochemical applications. It is also known by synonyms such as N,N-Dimethyl-N'-(p-chlorophenyl)formamidine and NSC 173016.

Properties

CAS No. |

2103-46-0 |

|---|---|

Molecular Formula |

C9H11ClN2 |

Molecular Weight |

182.65 g/mol |

IUPAC Name |

N'-(4-chlorophenyl)-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C9H11ClN2/c1-12(2)7-11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 |

InChI Key |

ZPTXBCJETBDOAT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorophenyl)-N,N-dimethylmethanimidamide typically involves the reaction of 4-chloroaniline with dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-(4-chlorophenyl)-N,N-dimethylmethanimidamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorophenyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the imidamide group to an amine.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: N-oxides of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(4-chlorophenyl)-N,N-dimethylmethanimidamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential as a pharmacological agent in the treatment of various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-chlorophenyl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Chlorine Substitution: The presence of a 4-Cl group (as in the parent compound) enhances electrophilicity and binding affinity to biological targets compared to non-halogenated analogs like the 4-methyl derivative.

- This compound was historically used as a pesticide but phased out due to carcinogenicity concerns.

- Salt Forms : The hydrochloride salt of N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide improves aqueous solubility, critical for formulation in agrochemicals.

Pharmacological and Agrochemical Profiles

- This compound: Primarily serves as a synthetic intermediate.

- Chlordimeform: Demonstrated broad-spectrum insecticidal activity by disrupting octopamine receptors in mites and ticks. However, metabolic activation to 4-chloro-o-toluidine (a carcinogen) led to regulatory restrictions.

- N,N-Dimethyl-N'-(4-methylphenyl)formamidine : The absence of chlorine reduces bioactivity, highlighting the importance of halogenation for pesticidal efficacy.

Biological Activity

N'-(4-chlorophenyl)-N,N-dimethylmethanimidamide, also known as a derivative of methanimidamide, has garnered interest in pharmacological research due to its potential biological activities. This article aims to present a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H12ClN

- Molecular Weight : 171.65 g/mol

- CAS Number : 1934-04-9

- Synonyms : 8900U1E53Y, NSC 101756

The compound features a chlorophenyl group that is hypothesized to contribute to its biological activity through interactions with various biological targets.

This compound exhibits several biological activities primarily related to its interaction with cellular signaling pathways. Key findings include:

- Inhibition of Tyrosine Kinases : The compound has been shown to interact with tyrosine-protein kinases, which play a crucial role in cell signaling related to growth and differentiation. Specifically, it may act as an inhibitor of vascular endothelial growth factor (VEGF) signaling pathways, which are essential for angiogenesis and tumor growth regulation .

- Cytotoxic Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231). For instance, one study reported an IC50 value of 27.6 μM for a related thieno[2,3-d]pyrimidine derivative against the MDA-MB-231 cell line, suggesting that structural modifications can enhance potency .

Biological Activity Data

The following table summarizes the biological activities and relevant IC50 values for various derivatives related to this compound:

| Compound Name | Target Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | 27.6 | |

| Thieno[2,3-d]pyrimidine derivative | MDA-MB-231 | 21.6 | |

| Paclitaxel | MDA-MB-231 | 29.3 |

Case Studies and Research Findings

- Antitumor Activity : A study conducted in 2022 synthesized several thieno[2,3-d]pyrimidine derivatives from this compound. The research demonstrated significant cytotoxicity against the MDA-MB-231 breast cancer cell line, indicating that modifications to the core structure could lead to enhanced antitumor properties .

- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound could inhibit key signaling pathways involved in cell proliferation and survival. This inhibition is particularly relevant in cancer biology, where uncontrolled proliferation is a hallmark of malignancy .

- Comparative Studies : Comparative analyses with established chemotherapeutic agents like paclitaxel showed that certain derivatives of this compound have comparable efficacy, suggesting potential for development as new anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.